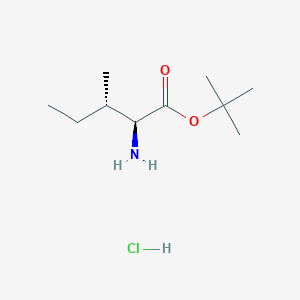

H-Ile-OtBu.HCl

Descripción general

Descripción

Aplicaciones Científicas De Investigación

H-Ile-OtBu.HCl has a wide range of applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.

Biology: Studied for its role in protein structure and function.

Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of various biochemical products

Mecanismo De Acción

Target of Action

H-Ile-OtBu.HCl, also known as H-ILE-OTBU HCL or L-Isoleucine tert-Butyl Ester Hydrochloride, is a derivative of the amino acid isoleucine

Mode of Action

The exact mode of action of H-Ile-OtBuAs an amino acid derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Result of Action

The molecular and cellular effects of H-Ile-OtBuGiven its potential role in influencing the secretion of anabolic hormones and supplying fuel during exercise, it may contribute to improved physical performance and recovery from exercise-induced muscle damage .

Análisis Bioquímico

Biochemical Properties

H-Ile-OtBu.HCl: plays a significant role in biochemical reactions, particularly those involving amino acid metabolism. As an isoleucine derivative, it interacts with various enzymes and proteins involved in the synthesis and degradation of amino acids. For instance, it can be used as a substrate or inhibitor in enzymatic reactions involving isoleucine aminotransferase and branched-chain amino acid aminotransferase. These interactions are crucial for understanding the metabolic pathways and regulatory mechanisms of amino acids in cells .

Cellular Effects

The effects of This compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, This compound can affect the mTOR signaling pathway, which is essential for cell growth and proliferation. Additionally, it can alter the expression of genes involved in amino acid transport and metabolism, leading to changes in cellular energy production and overall metabolic activity .

Molecular Mechanism

At the molecular level, This compound exerts its effects through various binding interactions with biomolecules. It can bind to specific enzymes, either inhibiting or activating their activity. For instance, This compound can inhibit the activity of isoleucine aminotransferase, leading to a decrease in the conversion of isoleucine to other metabolites. This inhibition can result in changes in gene expression, particularly those genes involved in amino acid metabolism and transport .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. This compound is relatively stable when stored at -20°C, but its activity can decrease over time if not stored properly. In in vitro studies, prolonged exposure to This compound can lead to changes in cellular metabolism and function, highlighting the importance of proper storage and handling .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, the compound can enhance amino acid metabolism and improve overall cellular function. At high doses, This compound can exhibit toxic effects, leading to cellular damage and impaired metabolic activity. These threshold effects are crucial for determining the safe and effective dosage range for experimental studies .

Metabolic Pathways

This compound: is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as isoleucine aminotransferase and branched-chain amino acid aminotransferase, influencing the flux of metabolites through these pathways. These interactions can affect the levels of various metabolites, including keto acids and other amino acids, thereby modulating overall metabolic activity .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound within cells, ensuring its availability for biochemical reactions. The distribution of This compound can also affect its accumulation in specific tissues, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of This compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, This compound may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production. Understanding the subcellular localization of This compound is crucial for elucidating its role in cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Ile-OtBu.HCl typically involves the protection of the amino group of isoleucine using tert-butyl groups. The process includes the following steps:

Protection of the amino group: Isoleucine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl isoleucine.

Formation of hydrochloride salt: The protected isoleucine is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

H-Ile-OtBu.HCl undergoes various chemical reactions, including:

Substitution reactions: The tert-butyl group can be substituted with other protective groups or functional groups.

Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield isoleucine.

Common Reagents and Conditions

Substitution reactions: Common reagents include nucleophiles such as amines or alcohols.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

Substitution reactions: Products vary depending on the nucleophile used.

Hydrolysis: The major product is isoleucine.

Comparación Con Compuestos Similares

Similar Compounds

H-Leu-OtBu.HCl: A leucine derivative with similar protective groups.

H-Val-OtBu.HCl: A valine derivative with similar protective groups.

Uniqueness

H-Ile-OtBu.HCl is unique due to its specific structure as an isoleucine derivative, which imparts distinct properties and applications compared to other amino acid derivatives .

Actividad Biológica

H-Ile-OtBu.HCl, or L-Isoleucine tert-butyl ester hydrochloride, is a derivative of the amino acid isoleucine. This compound has garnered attention due to its potential biological activities and applications in peptide synthesis and drug development. In this article, we will explore the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 69320-89-4 |

| Molecular Formula | C10H22ClNO2 |

| Molecular Weight | 223.740 g/mol |

| Melting Point | 160 °C |

| Boiling Point | 222.4 °C at 760 mmHg |

| Density | N/A |

| Flash Point | 90.3 °C |

This compound is primarily recognized for its role as a building block in peptide synthesis. Its tert-butyl ester group enhances lipophilicity, which can influence the compound's absorption and distribution in biological systems. This modification often improves the stability of peptides against enzymatic degradation.

Case Studies

-

Peptide Synthesis and Antimicrobial Activity

A study demonstrated the synthesis of antimicrobial peptides using this compound as a key component. The resulting peptides exhibited significant antibacterial activity against various strains of bacteria, suggesting that isoleucine derivatives can enhance the efficacy of antimicrobial agents . -

Neuroprotective Effects

Research has indicated that certain isoleucine derivatives, including this compound, may have neuroprotective properties. In vitro studies showed that these compounds could reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases . -

Structure-Activity Relationship (SAR) Studies

A series of substituted isoleucine derivatives were evaluated for their biological activities. This compound was included in these studies to assess its binding affinity and functional activity at various receptors. Results indicated that modifications to the isoleucine structure could significantly impact receptor activation and downstream signaling pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilic nature. Studies have shown that the compound exhibits a prolonged half-life in plasma, making it a suitable candidate for drug formulation .

| Parameter | Value |

|---|---|

| Half-Life (Rat Hepatocytes) | >120 min |

| Plasma Protein Binding | >99.5% |

Enzyme Interactions

This compound has been tested for its interactions with various enzymes involved in metabolic pathways. Preliminary results indicate that it may act as an inhibitor for certain cytochrome P450 isoforms, which are crucial for drug metabolism .

Propiedades

IUPAC Name |

tert-butyl (2S,3S)-2-amino-3-methylpentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2.ClH/c1-6-7(2)8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t7-,8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRYMHOZFAPYPJ-WSZWBAFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00922990 | |

| Record name | tert-Butyl isoleucinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119483-46-4 | |

| Record name | tert-Butyl isoleucinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.